Reduced Lipophilicity (XLogP3) vs. Unsubstituted Indazole-5-carboxylic Acid
The 6-hydroxy substituent significantly lowers the computed lipophilicity of 6-hydroxy-1H-indazole-5-carboxylic acid compared to the parent 1H-indazole-5-carboxylic acid. The XLogP3 value for the 6‑hydroxy compound is 1.3, while the parent has an XLogP3 of 1.7 [1][2]. This 0.4 log unit reduction indicates a shift toward greater hydrophilicity, which can improve aqueous solubility but may reduce passive membrane permeability, an important consideration in lead optimization [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | 1H-indazole-5-carboxylic acid (unsubstituted): 1.7 |
| Quantified Difference | Δ = -0.4 |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
Lower lipophilicity can translate into better solubility and a different pharmacokinetic profile, guiding selection for oral bioavailability or CNS penetration requirements.
- [1] PubChem. 6-Hydroxy-1H-indazole-5-carboxylic acid. CID 135742459. XLogP3 1.3. View Source
- [2] PubChem. 1H-Indazole-5-carboxylic acid. CID 4248454. XLogP3 1.7. View Source
- [3] Lipinski, C. A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. (1997). View Source
